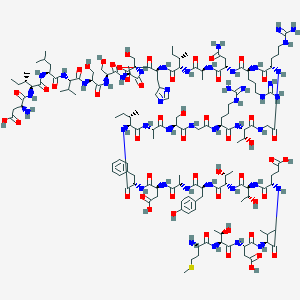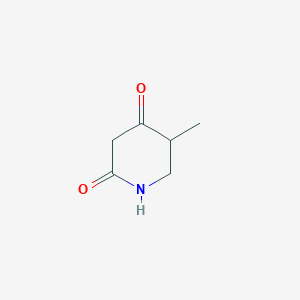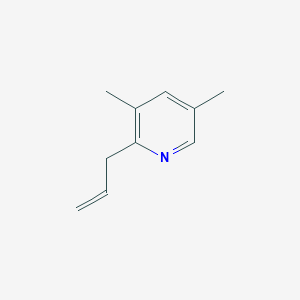
2-Allyl-3,5-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyl-3,5-dimethylpyridine is a heterocyclic compound that belongs to the pyridine family. It is a colorless liquid with a pungent odor and is widely used in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in the field of chemistry, biology, and medicine.
Applications De Recherche Scientifique
2-Allyl-3,5-dimethylpyridine has a wide range of scientific research applications. It is used as a building block in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry and as a catalyst in organic reactions. In addition, it is used as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Allyl-3,5-dimethylpyridine is not well understood. However, it is believed to act as a nucleophile in organic reactions and as a Lewis base in coordination chemistry. It can also participate in hydrogen bonding, which makes it useful in the synthesis of supramolecular structures.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Allyl-3,5-dimethylpyridine. However, it has been shown to have antimicrobial properties and is effective against certain bacterial and fungal strains. It has also been shown to have insecticidal properties and is effective against certain insect pests.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Allyl-3,5-dimethylpyridine is its versatility. It can be used as a building block in the synthesis of various organic compounds and as a catalyst in organic reactions. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.
Orientations Futures
There are several future directions for the research of 2-Allyl-3,5-dimethylpyridine. One potential area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of its biological activities and potential applications in medicine and agriculture. Additionally, the development of new catalytic applications for this compound could have significant implications for the field of organic chemistry.
Conclusion
In conclusion, 2-Allyl-3,5-dimethylpyridine is a versatile compound with a wide range of scientific research applications. Its unique properties make it useful in the synthesis of various organic compounds, as a ligand in coordination chemistry, and as a catalyst in organic reactions. While there is limited information available on its biochemical and physiological effects, it has shown promise as an antimicrobial and insecticidal agent. The future directions for research in this area are numerous and could have significant implications for the field of chemistry, biology, and medicine.
Méthodes De Synthèse
The synthesis of 2-Allyl-3,5-dimethylpyridine is achieved by the reaction of 2-methyl-3,5-dimethylpyridine with allyl bromide. This reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is exothermic and requires careful temperature control. The product is then purified by distillation or column chromatography.
Propriétés
Numéro CAS |
113985-35-6 |
|---|---|
Nom du produit |
2-Allyl-3,5-dimethylpyridine |
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
3,5-dimethyl-2-prop-2-enylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-5-10-9(3)6-8(2)7-11-10/h4,6-7H,1,5H2,2-3H3 |
Clé InChI |
XXNQPUADQKRVEF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1)CC=C)C |
SMILES canonique |
CC1=CC(=C(N=C1)CC=C)C |
Synonymes |
Pyridine,3,5-dimethyl-2-(2-propenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55951.png)
![Oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B55952.png)

![Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)](/img/structure/B55956.png)
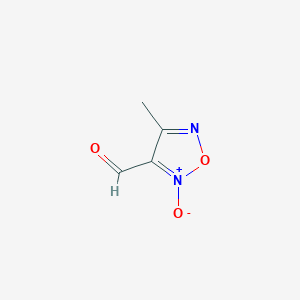
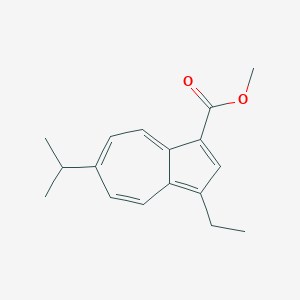
![2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol](/img/structure/B55968.png)
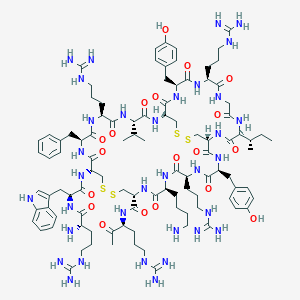


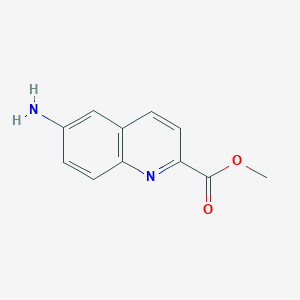
![2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B55978.png)
